Arsenic trioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in glycerol

In water, 1.7X10+4 mg/l @ 16 °C.

Solubility in water, g/100ml at 20 °C: 1.2-3.7

Synonyms

Canonical SMILES

A Historical Revival in Cancer Treatment:

Arsenic trioxide (ATO) has a surprisingly long history in both traditional medicine and modern scientific research. While its use declined in the mid-20th century due to toxicity concerns, its effectiveness against specific cancers led to a resurgence in the 1970s. Research in China identified ATO's potent anti-cancer properties against Acute Promyelocytic Leukemia (APL). This discovery sparked renewed interest in ATO's potential for treating other malignancies.

Mechanisms of Action Unraveling:

- Inducing cell death (apoptosis) in cancer cells: Studies have shown ATO triggers specific signaling pathways leading to the programmed self-destruction of cancer cells.

- Interfering with oncogenic protein function: Research suggests ATO can disrupt the activity of certain proteins involved in cancer development and progression.

- Altering gene expression: Studies indicate that ATO can influence the expression of various genes, potentially suppressing the growth and survival of cancer cells.

Beyond APL: Exploring a Broader Spectrum of Applications:

While initially recognized for its effectiveness against APL, ongoing research explores ATO's potential in treating other types of cancer. These include:

- Acute Myeloid Leukemia (AML): Clinical trials are investigating ATO's efficacy, either alone or in combination with other therapies, for treating specific subtypes of AML.

- Multiple Myeloma: Research suggests ATO may have anti-tumor activity against multiple myeloma cells, prompting further investigation for potential therapeutic applications [].

- Solid Tumors: Preliminary studies have shown promising results for using ATO in combination with other therapies for certain solid tumors, such as hepatocellular carcinoma.

Addressing Toxicity Concerns:

Despite its therapeutic potential, ATO is known to have significant side effects, including cardiac toxicity, neurological complications, and gastrointestinal issues. Ongoing research is focused on:

- Developing safer formulations: Scientists are exploring ways to modify or deliver ATO in a way that reduces its toxicity while maintaining its effectiveness [].

- Identifying biomarkers for toxicity: Research aims to identify factors that predict which patients are more susceptible to ATO-related side effects, allowing for personalized treatment approaches [].

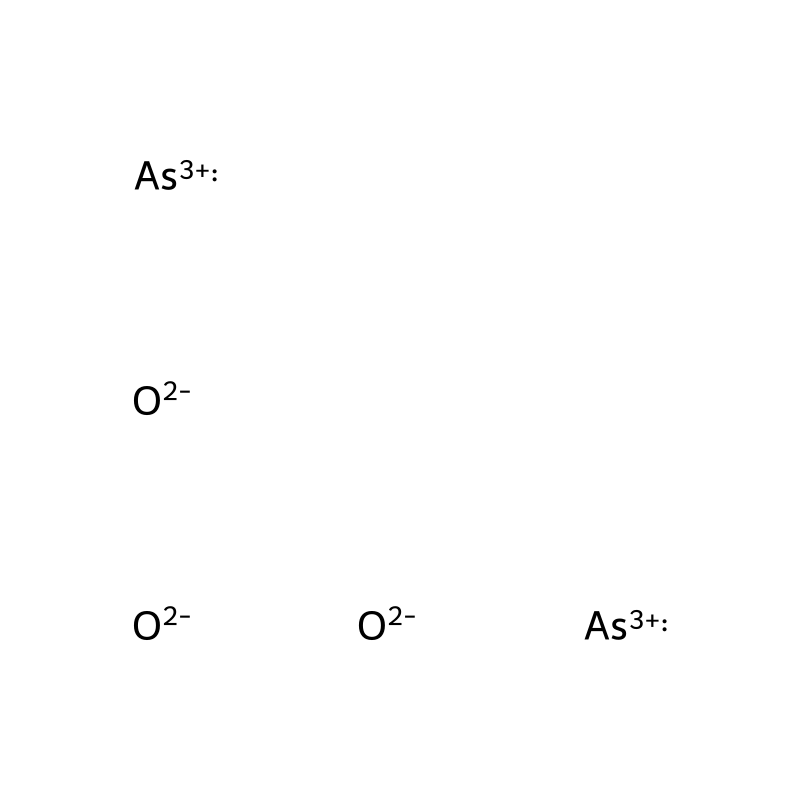

Arsenic trioxide is an inorganic compound with the chemical formula . It appears as a white or colorless crystalline solid, often referred to as "white arsenic" or "arsenous oxide." This compound is amphoteric, meaning it can react both as an acid and a base, and its solutions are weakly acidic. Arsenic trioxide has a molar mass of 197.84 g/mol, a melting point of approximately 312 °C, and a boiling point around 465 °C . It is poorly soluble in water (approximately 20 g/L at 25 °C) but dissolves readily in alkaline solutions, forming arsenites .

The most significant scientific interest in arsenic trioxide lies in its unexpected role as a treatment for acute promyelocytic leukemia (APL) []. The exact mechanism of action is still under investigation, but it appears to induce cell death (apoptosis) in APL cells through multiple pathways []. One proposed mechanism involves arsenic trioxide targeting a protein called PML-RARα, which drives the development of APL. By disrupting PML-RARα function, arsenic trioxide promotes differentiation (maturation) of leukemia cells or triggers their death [].

- Oxidation: When arsenic trioxide is treated with strong oxidizing agents such as ozone or hydrogen peroxide, it can yield arsenic pentoxide ():

- Reduction: Under reducing conditions, arsenic trioxide can be converted to elemental arsenic or arsine gas ():

- Reactions with Acids: Arsenic trioxide dissolves in hydrochloric acid to form arsenic trichloride ():

where depending on the halogen used .

Arsenic trioxide can be synthesized through several methods:

- Oxidation of Arsenic Compounds: The most common method involves roasting arsenic sulfide ores (orpiment) in air:

- Hydrolysis of Arsenic Trichloride: In laboratory settings, arsenic trioxide can be produced by hydrolyzing arsenic trichloride:

This method allows for controlled production in smaller quantities .

Arsenic trioxide has diverse applications across various fields:

- Medical Use: Primarily used in oncology for treating acute promyelocytic leukemia.

- Industrial Uses: Employed in the production of glass and ceramics, wood preservatives, and pesticides (though its agricultural use has been phased out due to toxicity) .

- Analytical Chemistry: Acts as a primary standard for redox titrations due to its predictable reactivity .

Research on arsenic trioxide interactions reveals its reactivity with various substances:

- Reactivity with Metals: It reacts vigorously with chemically active metals like sodium and zinc, producing toxic arsine gas:

- Compatibility with Bases: Arsenic trioxide is incompatible with strong bases such as sodium hydroxide; it forms soluble sodium arsenite when dissolved in alkalis .

- Toxic Gas Production: In fire situations or under certain

Arsenic trioxide shares similarities with other compounds containing arsenic or related oxides. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Arsenic Pentoxide | More oxidized form; used in organic synthesis. | |

| Phosphorus Trioxide | Similar structure; more reactive under combustion. | |

| Antimony Trioxide | Similar amphoteric properties; used in flame retardants. | |

| Bismuth Trioxide | Used in electronics; less toxic compared to arsenic. |

Arsenic trioxide's unique properties stem from its specific reactivity patterns and its role as a therapeutic agent, distinguishing it from these similar compounds .

Physical Description

Dry Powder; Water or Solvent Wet Solid

Colorless or white solid; [ICSC] White powder; Soluble in water; May decompose in presence of moisture; [MSDSonline]

WHITE LUMPS OR CRYSTALLINE POWDER.

Color/Form

Colorless monoclinic crystals (Claudette)

White or transparent, glassy, amorphous lumps or crystalline powder

Exists in 3 allotropic forms. The amorphous form ... the octahedral form ... the rhombic form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

460 °C

Heavy Atom Count

Taste

Density

3.865 (cubes); 4.15 (rhombic crystals)

Relative density (water = 1): 3.7-4.2

Odor

Decomposition

DANGEROUS WHEN HEATED TO DECOMP ... IT EMITS TOXIC FUMES OF ARSENIC /SRP: INCLUDING ARSINE/. /ARSENIC CMPD/

Melting Point

313 °C (claudetite); 274 °C (arsenolite)

275-313 °C

Drug Indication

Trisenox is indicated for induction of remission, and consolidation in adult patients with: Newly diagnosed low-to-intermediate risk acute promyelocytic leukaemia (APL) (white blood cell count, � 10 x 103/µl) in combination with all�trans�retinoic acid (ATRA)Relapsed/refractory acute promyelocytic leukaemia (APL) (previous treatment should have included a retinoid and chemotherapy)characterised by the presence of the t(15; 17) translocation and/or the presence of the Pro-Myelocytic Leukaemia/Retinoic-Acid-Receptor-alpha (PML/RAR-alpha) gene. The response rate of other acute myelogenous leukaemia subtypes to arsenic trioxide has not been examined.

Arsenic trioxide Mylan is indicated for induction of remission, and consolidation in adult patients with: - Newly diagnosed low to intermediate risk acute promyelocytic leukaemia (APL) (white blood cell count, � 10 x 103/μl) in combination with all trans retinoic acid (ATRA)- Relapsed/refractory acute promyelocytic leukaemia (APL) (Previous treatment should have included a retinoid and chemotherapy)characterised by the presence of the t(15; 17) translocation and/or the presence of the promyelocytic leukaemia/retinoic acid receptor alpha (PML/RAR alpha) gene. The response rate of other acute myelogenous leukaemia subtypes to arsenic trioxide has not beenexamined.

Arsenic trioxide is indicated for induction of remission, and consolidation in adult patients with: Newly diagnosed low-to-intermediate risk acute promyelocytic leukaemia (APL) (white blood cell count, � 10 x 103/μl) in combination with all-trans-retinoic acid (ATRA)Relapsed/refractory acute promyelocytic leukaemia (APL)(Previous treatment should have included a retinoid and chemotherapy) characterised by the presence of the t(15; 17) translocation and/or the presence of the promyelocytic leukaemia/retinoic-acid-receptor-alpha (PML/RAR-alpha) gene. The response rate of other acute myelogenous leukaemia subtypes to arsenic trioxide has not been examined.

Arsenic trioxide medac is indicated for induction of remission, and consolidation in adult patients with: Newly diagnosed low-to-intermediate risk acute promyelocytic leukaemia (APL) (white blood cell count, � 10 x 10³/μl) in combination with all-trans-retinoic acid (ATRA)Relapsed/refractory APL (previous treatment should have included a retinoid and chemotherapy) characterised by the presence of the t(15; 17) translocation and/or the presence of the pro-myelocytic leukaemia/retinoic-acid-receptor-alpha (PML/RARα) gene. The response rate of other acute myelogenous leukaemia subtypes to arsenic trioxide has not been examined.

NCI Cancer Drugs

US Brand Name(s): Trisenox

FDA Approval: Yes

Arsenic trioxide is approved to be used with tretinoin to treat: Acute promyelocytic leukemia (APL) in patients whose cancer has a certain type of chromosome mutation that affects the PML gene and RARA gene. It is used: In adults with newly diagnosed APL that is low risk.

In patients whose disease has not gotten better or has relapsed after retinoid and anthracycline chemotherapy.

Arsenic trioxide is also being studied in the treatment of other types of cancer.

Therapeutic Uses

APPLICATIONS (VET): HAS BEEN USED IN PARASITISM ... ALSO FOR NONPARASITIC SKIN & BLOOD DISEASES; IN RHEUMATISM, ASTHMA & HEAVES, & AS AN ALTERATIVE.

Arsenic in the form of arsenic trioxide ... formerly was used extensively as a tonic in treating nutritional disturbances, neuralgia, rheumatism, arthritis, asthma, chorea, malaria, syphilis, tuberculosis, diabetes, skin disease, & every kind of blood disturbance. Some skin conditions were treated locally, & arsenic was used to destroy some superficial epitheliomas.

Recent studies have described the use of inorganic arsenic to treat acute promyelocytic leukemia. Iv injection with 10 mg/day or 0.5 mg/kg/day of arsenic trioxide has been reported to induce remission in patients suffering this disease ... . Arsenic trioxide appears to selectively induce apoptosis in leukemia cells ... .

For more Therapeutic Uses (Complete) data for ARSENIC TRIOXIDE (7 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

ANIMALS ... WHEN ARSENIC TRIOXIDE WAS ADDED TO LIVER HOMOGENATES, OXYGEN CONSUMPTION DECR. ... FOUND THAT ARSENIC BINDS TO THIOL GROUPS OF /CERTAIN ENZYMES/.

Vapor Pressure

0.000247 [mmHg]

2.47X10-4 mm Hg @ 25 °C

Impurities

Other CAS

Absorption Distribution and Excretion

BOTH HUMAN & ANIMAL DATA INDICATE THAT OVER 80% OF INGESTED DOSE OF DISSOLVED INORG TRIVALENT ARSENIC IS ABSORBED FROM GI TRACT. ... IN CASE OF ARSENIC TRIOXIDE, WHICH IS ONLY SLIGHTLY SOL IN WATER, GI ABSORPTION WILL BE DEPENDENT ON FACTORS SUCH AS PARTICLE SIZE & PH OF THE GASTRIC JUICES.

FOLLOWING DIETARY ADMIN OF 215 PPM ARSENIC IN FORM OF ... ARSENIC TRIOXIDE FOR UP TO 52 DAYS IN RATS, HIGHEST ... LEVELS ... WERE FOUND IN KIDNEYS & LIVER & RELATIVELY LOWER LEVELS IN HAIR, BRAIN, BONE, MUSCLE & SKIN. ... TRIVALENT ARSENIC ... IS CONVERTED TO ... /PENTAVALENT ARSENIC IN MAN/ WHICH IS RAPIDLY EXCRETED BY KIDNEYS.

ORAL ADMIN OF 1 MG/KG BODY WT ARSENIC AS ARSENIC TRIOXIDE TO MONKEYS RESULTED IN APPROXIMATELY 80% ABSORPTION FROM THE GUT; 75% OF THE ADMIN DOSE WAS EXCRETED WITHIN 14 DAYS, PRIMARILY IN URINE.

... MALE & ... FEMALE RATS, 21 DAYS OF AGE WERE GIVEN DIET CONTAINING 26.8 OR 215 MG/KG OF DIET ARSENIC AS ARSENIC TRIOXIDE AD LIBITUM. ... LITTERS OF FOLLOWING 3 PREGNANCIES WERE EVALUATED, AS WELL AS FIRST LITTER OF SECOND GENERATION. AMT ... FOUND IN NEWBORNS WAS LOWER IN FIRST LITTER OF FIRST GENERATION ... THAN LATER LITTERS ...

For more Absorption, Distribution and Excretion (Complete) data for ARSENIC TRIOXIDE (15 total), please visit the HSDB record page.

Metabolism Metabolites

CHEMICAL SPECIATION STUDIES HAVE SHOWN THAT DIMETHYLARSINIC ACID & METHANEARSONIC ACID ARE PRIMARY FORMS OF ARSENIC PRESENT IN URINE OF HUMANS EXPOSED TO ... ARSENIC TRIOXIDE BY INHALATION.

Urinary profiles of arsenic smelter workers showed that dimethylarsenic acid was the major species followed by methyl arsenic, trivalent arsenic, and pentavalent arsenic.

Urinary concentrations of the four arsenic species, pentavalent (As(V)) and trivalent (As(III)) inorganic arsenic, monomethylarsonic acid (MMAA) and dimethylarsinic acid (DMAA), were followed for several days subsequent to the acute intoxication of two human subjects by arsenic trioxide and sodium orthoarsenate, respectively, in unsuccessful suicide attempts. Total arsenic concentrations ranged from 1.6 to 18.7 mg/1. The increasing predominance of the less toxic methylated species, especially dimethylarsinic acid, after 3 or 4 days supports the concept of methylation as a natural detoxification mechanism as part of an overall reduction/methylation sequence involved in the biotransformation of inorganic arsenic by the human body. However, the additional possibility of oxidation of As(III) to As(V) in vivo under extreme immediate postingestion conditions is suggested by initial high urinary As(V), As(III), monomethylarsonic acid and dimethylarsinic acid in both cases probably reflect species dependent differences in rates of direct elimination and reactivity with tissues as well as the efficiency of methylation.

Rat liver cytosol inactivates inorganic arsenic through methylation; S-adenosylmethionine is the methyl group donor and reduced glutathione is required for full activity. ... Pathway involves the formation of a monomethylated metabolite which is either rapidly further methylated into a dimethylated derivative or is spontaneously oxidized into monomethylarsinic acid. The dimethylated metabolite gives rise to dimethylarsinic acid. The first methylation reaction is rate limiting, can be stimulated by glutathione and is catalyzed by an enzyme different from that which transfers the second methyl group. The latter is sensitive to inhibition by inorganic arsenic. ... A large excess of thiol groups may prevent the methylation reactions probably by decreasing the amount of free trivalent arsenic.

Wikipedia

Drug Warnings

Arsenic trioxide should be used under the supervision of a qualified clinician experienced in the management of patients with acute leukemia.

Manifestations (eg, fever, dyspnea, weight gain, pulmonary infiltrates, pleural or pericardial effusions [with or without leukocytosis]) similar to those associated with the potentially fatal APL differentiation syndrome (also known as the retinoic acid-APL [RA-APL] syndrome) have been reported in about 23% of patients receiving arsenic trioxide for the management of APL in one clinical trial. If signs or symptoms suggestive of the syndrome (eg, unexplained fever, dyspnea, weight gain, abnormal chest auscultatory findings, radiographic abnormalities) occur, high-dose corticosteroid therapy (eg, dexamethasone ... until symptoms resolve) should be initiated immediately regardless of the patient's leukocyte count; discontinuance of arsenic trioxide generally is not required.

Contraindications /include any/ known hypersensitivity to arsenic.

For more Drug Warnings (Complete) data for ARSENIC TRIOXIDE (26 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Schenk in Handbook of Preparative Inorganic Chemistry Vol 1, G Brauer, ed (Academic Press, NY, 2nd ed, 1963) 600.

Commercially, it is obtained by roasting arsenopyrite, FeAsS

Arsenic trioxide is produced as a by product of copper smelting operations.

General Manufacturing Information

Wood Product Manufacturing

Mining (except Oil and Gas) and support activities

Agriculture, Forestry, Fishing and Hunting

Arsenic oxide (As2O3): ACTIVE

Arsenic trioxide-arsenic hexaoxide (As2O3-As4O6), may be formed by the ignition of arsenic vapor in air or oxygen. There are two crystal modifications of the oxide, cubic & monoclinic.

Upon heating in air, both /metallic arsenic & the amorphous form/ sublime & the vapor oxidizes to arsenic trioxide, As2O3. Although As4O6 represents the crystalline make-up of the oxide, it is more commonly referred to as arsenic trioxide. A persistent garlic like odor is noted during oxidation.

The yield of metallic arsenic from the reduction of arsenic trioxide with carbon & carbon monoxide has been studied.

Production of arsenic trioxide and metal at the Tacoma, WA, copper smelter were terminated by the end of 1985.

Analytic Laboratory Methods

AOAC Method 920.18. Lead Arsenate Pesticide Formulations for Total Arsenious Oxide. Detection limit unspecified.

AOAC Method 920.19. Lead Arsenate Pesticide Formulations for Total Arsenic Oxide. Detection limit unspecified.

Storage Conditions

Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/

Interactions

Arsenic trioxide alone & in combination with benzo(a)pyrene was studied in male Syrian golden hamsters given 15 weekly intratracheal instillations. The animals were divided into 4 groups: arsenic, benzo(a)pyrene, arsenic + benzo(a)pyrene, & controls. At each instillation about 3 mg/kg bw as arsenic &/or 6 mg/kg bw of benzo(a)pyrene was administered. All groups received a carrier dust (charcoal carbon), which increased the lung retention of arsenic, as well as sulfuric acid. Carcinomas of the larynx, trachea, bronchi, or lung were found in 3, 17, & 25 of 47, 40, & 54 animals examined in the arsenic, benzo(a)pyrene, & arsenic + benzo(a)pyrene groups. No respiratory tract carcinomas were found in 53 control animals. The incidence of pulmonary adenomas, papillomas, & adenomatoid lesions were markedly higher in the As group than in the control group (P<0.01).